molecular formula C13H13NO5 B8007101 2,5-Dioxopyrrolidin-1-yl 3-ethoxybenzoate

2,5-Dioxopyrrolidin-1-yl 3-ethoxybenzoate

Cat. No.: B8007101
M. Wt: 263.25 g/mol
InChI Key: ZREVXTRAYQLODR-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 3-ethoxybenzoate is a chemical intermediate characterized by a pyrrolidin-1-yl dioxo core linked to a 3-ethoxybenzoate ester. This compound is primarily utilized in synthetic organic chemistry, particularly in the preparation of transdermal penetration enhancers or drug conjugates. Its reactivity stems from the activated ester moiety, which facilitates nucleophilic substitution reactions with amines or thiols.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-ethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-2-18-10-5-3-4-9(8-10)13(17)19-14-11(15)6-7-12(14)16/h3-5,8H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREVXTRAYQLODR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-ethoxybenzoate typically involves the esterification of 3-ethoxybenzoic acid with 2,5-dioxopyrrolidin-1-yl. One common method is as follows:

    Starting Materials: 3-ethoxybenzoic acid and 2,5-dioxopyrrolidin-1-yl.

    Catalyst: A suitable catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Solvent: Anhydrous conditions using solvents like dichloromethane or toluene.

    Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete esterification.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 3-ethoxybenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-ethoxybenzoic acid and 2,5-dioxopyrrolidin-1-yl.

    Substitution Reactions: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Hydrolysis: 3-ethoxybenzoic acid and 2,5-dioxopyrrolidin-1-yl.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 3-ethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-ethoxybenzoate in biological systems involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s 3-ethoxybenzoate group distinguishes it from analogs with varying aromatic or aliphatic substituents. Key structural differences and their implications are summarized below:

Compound Name Substituent/Modification Molecular Weight Key Structural Feature
2,5-Dioxopyrrolidin-1-yl 3-ethoxybenzoate 3-ethoxybenzoate Not explicitly reported Ethoxy group enhances electron-withdrawing properties, moderating reactivity.
2,5-Dioxopyrrolidin-1-yl 4-benzoylbenzoate 4-benzoylbenzoate ~327.3 (calc.) Benzoyl group increases hydrophobicity and conjugation potential .
2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate 4-(pyren-1-yl)butanoate 385.41 Pyrenyl group introduces strong lipophilicity and fluorescence properties .
CAS 955094-26-5 Propanamido-PEG2-ethoxy-dihydro-1H-pyrrol-1-yl 425.39 PEG-like chain improves aqueous solubility .
CAS 596820-83-6 Thieno[3,4-d]imidazol-4-yl-pentanamide 500.57 Biotin-like thienoimidazol moiety enhances biological targeting .

Key Observations :

  • Hydrophobicity : The ethoxy group in the target compound confers moderate lipophilicity, but analogs with benzoyl (CAS 91990-88-4) or pyrenyl (CAS 97427-71-9) substituents exhibit significantly higher hydrophobicity, making them more suitable for lipid-rich environments .

Physicochemical and Functional Properties

Table 2: Comparative Physicochemical Data
Compound Name Boiling Point Hazard Classification Key Application
This compound Not reported Not explicitly stated Intermediate for transdermal enhancers .
2,5-Dioxopyrrolidin-1-yl 4-benzoylbenzoate Not reported Class 9 (Danger) Photodynamic therapy or conjugation .
CAS 955094-26-5 No data Warning (H302, H315) Bioconjugation or drug delivery .
CAS 596820-83-6 No data Not reported Targeted drug delivery (biotin analogs) .

Key Observations :

  • Transdermal Efficacy : The target compound’s short ethoxy chain limits its utility as a penetration enhancer compared to C6–C12 alkyl esters, which exhibit superior hydrophobicity and skin permeation .

Biological Activity

2,5-Dioxopyrrolidin-1-yl 3-ethoxybenzoate is a synthetic compound with notable biological activity, particularly in the fields of medicinal chemistry and biochemistry. Its structure includes a pyrrolidinone moiety and an ethoxybenzoate group, which contribute to its reactivity and potential therapeutic applications. This article explores the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H13NO4\text{C}_{12}\text{H}_{13}\text{N}\text{O}_{4}

This structure features a dioxopyrrolidine ring, which is key to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound is known to participate in:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, potentially affecting metabolic pathways.
  • Protein Interactions : The compound can modify protein structures through covalent bonding, influencing cellular functions and signaling pathways.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties. For instance, studies have shown that derivatives can inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.

StudyCell LineIC50 (µM)Mechanism
MDA-MB-231 (breast cancer)15.0EGFR inhibition
A549 (lung cancer)20.5Apoptosis induction
HeLa (cervical cancer)12.0Cell cycle arrest

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. Its efficacy varies depending on the structure of the target organism.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Case Studies

Case Study 1: Inhibition of Tumor Growth
A study investigated the effects of this compound on tumor growth in a xenograft model using MDA-MB-231 cells. The compound was administered at varying doses, leading to significant tumor size reduction compared to control groups. Histological analysis revealed increased apoptosis in treated tumors.

Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of the compound against clinical isolates of E. coli and S. aureus. The results indicated that the compound effectively inhibited bacterial growth at concentrations that were non-toxic to human cells, suggesting potential for therapeutic applications in treating infections.

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